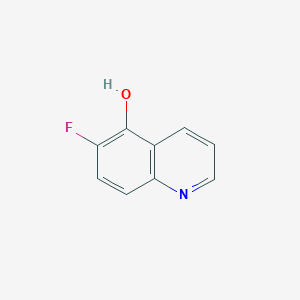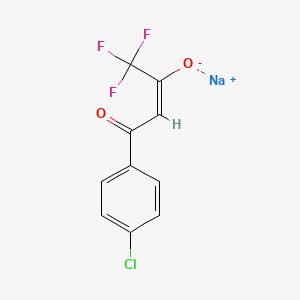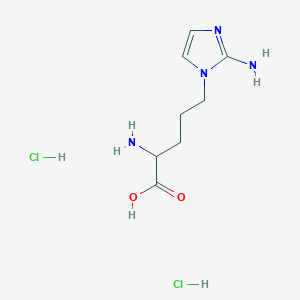
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride (MPCP) is a novel small molecule that has recently emerged as a promising tool for use in a variety of scientific research applications. MPCP has a wide range of potential uses, including biochemistry and physiology research, drug discovery and development, and laboratory experiments.
作用机制
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a small molecule that acts as an agonist of the G-protein coupled receptor (GPCR) family. When this compound binds to a GPCR, it acts as a signal transduction molecule that activates the GPCR, which in turn triggers a cascade of biochemical and physiological changes within the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of various GPCRs, the stimulation of cell growth and differentiation, the modulation of gene expression, and the regulation of metabolic pathways. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has several advantages for use in laboratory experiments, including its small size, low cost, and ease of synthesis. However, there are also some limitations to its use, such as its limited solubility in water and its potential for toxicity.
未来方向
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has a wide range of potential future applications, including the development of novel therapeutics, the study of cellular signaling pathways, and the development of new laboratory techniques. In addition, this compound could be used to study the effects of various hormones and other biochemical agents on cellular processes, as well as to develop new methods for drug delivery. Finally, this compound could be used to study the effects of various environmental toxins and pollutants on cellular processes.
合成方法
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be synthesized via a variety of methods, including a novel one-pot synthesis. This method involves the reaction of 1-chloro-2-methanesulfonylpyrimidine and cyclopropan-1-amine in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for 4 hours, and the product is then purified by column chromatography.
科学研究应用
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used in a variety of scientific research applications, including drug discovery and development, biochemistry and physiology research, and laboratory experiments. In drug discovery and development, this compound has been used to identify novel small molecules that may act as potential therapeutic agents. In biochemistry and physiology research, this compound has been used to study the effects of various hormones and other biochemical agents on cellular processes. In laboratory experiments, this compound has been used to study the effects of various chemical agents on cellular processes.
属性
IUPAC Name |
1-(2-methylsulfonylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSICOGHHRJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6602767.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)







![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)